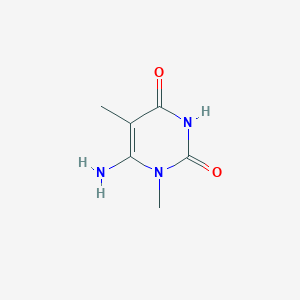

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

6-amino-1,5-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-4(7)9(2)6(11)8-5(3)10/h7H2,1-2H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZFMHOUKUBDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407809 | |

| Record name | ZINC02576756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63959-47-7 | |

| Record name | ZINC02576756 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Procedure Summary

- Reagents: Ethyl 2-cyanopropanoate and 1-methylurea

- Catalyst/Base: Sodium methoxide in methanol (4.4 M)

- Conditions: Reflux for 18 hours in methanol

- Work-up: Solvent removal, repeated evaporation with acetonitrile, acidification to pH ~2 with 6 M HCl, filtration, and washing with tert-butyl methyl ether

- Yield: Approximately 80%

- Product: 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride salt

Details and Characterization

This method involves a nucleophilic addition and cyclization reaction where the sodium methoxide base activates the nucleophiles. The reflux in methanol facilitates the condensation between ethyl 2-cyanopropanoate and 1-methylurea, forming the pyrimidine ring with methyl groups at positions 1 and 5 and an amino group at position 6. The acidification step precipitates the product as a hydrochloride salt.

- LCMS m/z 156.1 [M+H]+

- ^1H NMR (DMSO-d6): δ 10.38 (br s, 1H), 6.39 (s, 2H), 3.22 (s, 3H), 1.67 (s, 3H)

Reference: US2014/128374 A1 patent, 2014

Direct Alkylation of 6-Aminouracil Derivatives Followed by Cyclization

Procedure Summary

- Starting Material: 6-amino-1-alkyl uracil

- Alkylating Agents: Ethyl iodide or n-propyl iodide

- Base: Aqueous NaOH (10–15%)

- Reaction: Direct alkylation to form 1,3-disubstituted-6-aminouracils

- Subsequent Cyclization: Treatment with Vilsmeier reagent (generated in situ from phosphoryl chloride and DMF), followed by triethylamine and cyanoacetamide in ethanol

- Yield: 40–53% for alkylation; overall 78% for cyclization steps

Mechanism and Notes

The initial step involves nucleophilic substitution where the uracil nitrogen atoms are alkylated. The Vilsmeier reagent facilitates formylation at the 5-position, enabling subsequent cyclization with cyanoacetamide to form the tetrahydropyrimidine ring system. This method allows for the introduction of various alkyl groups, providing a route to analogs of 6-amino-1,5-dimethylpyrimidine-2,4-dione.

- The presence of water can lead to hydrolysis side products.

- The final product is isolated as an HCl salt after treatment with triethylamine and cyanoacetamide.

Reference: Synthesis and biological evaluation study, 2014

Construction of Substituted Pyrimidine Derivatives via Multi-Component Reactions

General Procedure

- Reagents: 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione as a binucleophile, primary aromatic or heterocyclic amines, and aldehydes (e.g., formaldehyde)

- Solvent: Ethanol

- Conditions: Stirring at 35 °C for 2 hours, followed by standing at room temperature for 3 days

- Products: Various substituted pyrimido[4,5-d]pyrimidones and related derivatives

Application to Target Compound

Though this method is more general for pyrimido[4,5-d]pyrimidine derivatives, it demonstrates the versatility of 6-amino-1,5-dimethylpyrimidine derivatives as nucleophiles in condensation reactions. This approach is useful for constructing fused ring systems and more complex analogs.

Reference: ScienceDirect article on facile construction of substituted pyrimido[4,5-d]pyrimidones, 2012

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Product Form | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 2-cyanopropanoate + 1-methylurea | Sodium methoxide in MeOH, reflux 18 h, acidification | 80 | Hydrochloride salt | Straightforward, high yield, well-characterized |

| 2 | 6-amino-1-alkyl uracil | Alkylation with alkyl iodide, NaOH, Vilsmeier reagent, triethylamine, cyanoacetamide | 40–53 (alkylation), 78 (cyclization) | HCl salt | Multi-step, allows alkyl variation |

| 3 | 6-amino-1,3-dimethylpyrimidine-2,4-dione + amines + aldehydes | Ethanol, 35 °C stirring + room temp standing | Variable | Substituted fused pyrimidines | Useful for derivatives, not direct synthesis |

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits potential anticancer properties. Studies have focused on its ability to inhibit specific cancer cell lines through various mechanisms. For example:

- Mechanism of Action : The compound may interfere with cellular signaling pathways involved in tumor growth and proliferation.

- Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest it may be effective against certain bacterial strains:

- Efficacy : In vitro tests have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Research Findings : A publication in Journal of Antibiotics highlighted its potential as a lead compound for developing new antibiotics .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties:

- Application : It can be used to control weed species in agricultural settings.

- Field Trials : Trials conducted by agricultural research institutions reported effective weed suppression with minimal phytotoxicity to crops .

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers:

- Polymerization : It can undergo polymerization reactions to form polyurethanes and other polymeric materials.

- Properties : These polymers exhibit enhanced mechanical properties and thermal stability compared to conventional materials .

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions . It has been shown to exhibit activity as an apoptosis agonist, interacting with cellular pathways involved in programmed cell death .

Comparación Con Compuestos Similares

Positional Isomers: 6-Amino-1,3-dimethyl Analogue

Compound: 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 6642-31-5)

Substituent Variations: Benzyl and Aryl Derivatives

Compound: 6-Amino-1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 41862-11-7)

- Molecular Formula : C₁₁H₁₁N₃O₂ (MW: 217.22 g/mol) .

- Key Differences: A benzyl group replaces the methyl at position 1. Increased lipophilicity (logP higher than the dimethyl variant), enhancing membrane permeability but reducing aqueous solubility.

Compound: 6-Amino-1-(4-chlorophenyl)methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 1152539-00-8)

- Likely higher biological activity in receptor binding due to aromatic and halogen interactions .

Amino Group Position Isomers

Compound: 5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 23899-79-8)

Structural Impact on Solubility and Stability

- Methyl vs. Benzyl Groups : The 1,5-dimethyl variant (logP ~1.26) is less lipophilic than benzyl derivatives (logP ~2.5), favoring aqueous solubility .

- Thermal Stability : The 1,5-dimethyl compound decomposes at 327°C, higher than the 1,3-dimethyl analogue (295°C), indicating stronger intermolecular forces in the former .

Actividad Biológica

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 63959-47-7) is a compound of significant interest due to its potential biological activities. This article explores its various biological properties, including its role as an inhibitor of thymidine phosphorylase (TP), cytotoxicity profiles, and its implications in cancer treatment.

- Molecular Formula : CHNO

- Molecular Weight : 155.15 g/mol

- Structure : The compound features a tetrahydropyrimidine ring with amino and dimethyl substitutions that contribute to its biological activity.

Thymidine Phosphorylase Inhibition

Recent studies have highlighted the compound's inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. In vitro evaluations showed that this compound exhibits non-competitive inhibition against TP.

Key Findings :

- IC values for selected derivatives were reported as follows:

- Compound 1: IC = 314.0 ± 0.90 µM

- Compound 12: IC = 303.5 ± 0.40 µM

- Compound 33: IC = 322.6 ± 1.60 µM

These values indicate moderate potency compared to standard inhibitors like 7-deazaxanthine , which has an IC of 41.0 ± 1.63 µM .

Cytotoxicity Studies

Cytotoxicity assessments against the mouse fibroblast cell line (3T3) revealed that the compound is non-toxic at concentrations that inhibit TP effectively. This suggests a favorable therapeutic window for potential applications in cancer treatment .

Molecular docking studies have provided insights into the binding interactions between the compound and TP. The results indicate that the dihydropyrimidone derivatives can effectively occupy the binding site of TP, potentially leading to the inhibition of its enzymatic activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. For instance, modifications that enhance hydrophobic interactions or steric hindrance may improve inhibitory potency against TP. The presence of specific functional groups has been correlated with increased activity .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology :

- Alkylation : Start with a 6-aminopyrimidine-2,4-dione core. Introduce methyl groups via nucleophilic substitution using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF, DMSO) under reflux. For regioselective methylation, employ phase-transfer catalysts or controlled stoichiometry .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) .

- Key Parameters : Optimize reaction temperature (60–80°C), reaction time (12–24 hr), and molar ratios (1:1.2 for amine:alkylating agent) to maximize yield (typically 40–60%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirm substitution patterns and methyl group integration. Key signals: NH2 protons (~5.5–6.0 ppm, broad singlet), methyl groups (δ 2.8–3.2 ppm for N-methyl; δ 1.2–1.5 ppm for C-methyl). Carbonyl carbons (C2/C4) appear at ~150–160 ppm .

- LCMS : Use ESI+ mode to detect [M+H]+ ions (expected m/z ~198). Validate molecular weight and fragmentation patterns against theoretical simulations .

- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic or electrophilic reactions?

- Mechanistic Insights :

- The electron-donating methyl groups increase electron density at N1 and N5, enhancing nucleophilic reactivity at C6. Use DFT calculations (e.g., Gaussian09, B3LYP/6-311+G**) to map electrostatic potential surfaces and predict regioselectivity in substitution reactions .

- Experimental Validation : Compare reaction rates of methylated vs. non-methylated analogs in SNAr (nucleophilic aromatic substitution) with amines or thiols .

Q. What strategies can resolve contradictions in biological activity data for this compound across studies?

- Case Study : Discrepancies in reported IC50 values for kinase inhibition (e.g., eEF-2K) may arise from assay conditions (ATP concentration, pH).

- Standardization : Re-evaluate activity using a unified protocol (e.g., 10 µM ATP, pH 7.4) and include positive controls (e.g., NH125 for eEF-2K) .

- Structural Confirmation : Verify compound stability under assay conditions via post-assay LCMS to rule out degradation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Workflow :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., eEF-2K PDB: 4NGG). Prioritize compounds with hydrogen bonds to Glu96 and hydrophobic interactions with Val74 .

- QSAR : Develop models correlating substituent hydrophobicity (logP) or polar surface area (PSA) with antimicrobial activity. Validate using leave-one-out cross-validation (R² > 0.7) .

Q. What advanced NMR techniques can resolve ambiguities in structural assignments?

- 2D NMR :

- HSQC/HMBC : Assign quaternary carbons (C2/C4) via long-range couplings. Confirm methyl group positions through NOESY correlations between NH2 protons and adjacent methyl groups .

- Dynamic Exchange : Use variable-temperature NMR to detect tautomerism or conformational changes (e.g., enol-keto equilibria) .

Q. How does the compound interact with biological membranes, and what methods quantify its permeability?

- Experimental Design :

- PAMPA Assay : Measure passive diffusion using a lipid-coated filter (pH 6.5/7.4). Compare permeability (Pe) to standards like metoprolol (high Pe) and warfarin (low Pe) .

- MD Simulations : Simulate bilayer insertion using CHARMM-GUI. Analyze hydrogen bonding with phospholipid headgroups (e.g., POPC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.